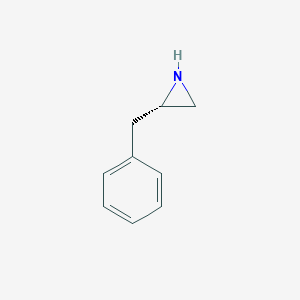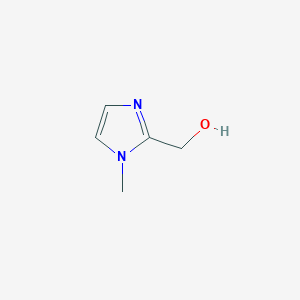
(1-Metil-1H-imidazol-2-il)metanol
Descripción general
Descripción
(1-Methyl-1H-imidazol-2-yl)methanol is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound serves as a versatile intermediate in the synthesis of various chemical compounds, including pharmaceuticals and coordination complexes.
Synthesis Analysis
The synthesis of (1-Methyl-1H-imidazol-2-yl)methanol derivatives can be achieved through different pathways. One method involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole, or by reacting 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . These processes yield alcohols that can be further converted into carbonyl compounds via the formation of quaternary salts. The (1-Methyl-1H-imidazol-2-yl)methanol system is considered a masked form of the carbonyl group and can act as a synthon for this functional group .
Molecular Structure Analysis
The molecular structure of (1-Methyl-1H-imidazol-2-yl)methanol has been studied in the context of its coordination with metal ions. In particular, Co(II) complexes derived from this ligand have been synthesized and characterized. The ligand coordinates to the Co(II) ion in different modes, depending on the complex. In one complex, it coordinates in a bidentate mode through the nitrogen and oxygen atoms, forming a hexa-coordinated compound with a distorted octahedral geometry. In another complex, it coordinates in a monodentate fashion through the nitrogen atom, resulting in a distorted tetrahedral geometry .
Chemical Reactions Analysis
The chemical reactivity of (1-Methyl-1H-imidazol-2-yl)methanol is highlighted by its ability to form stable complexes with metal ions, such as cobalt. The coordination chemistry of this ligand is significant due to the different geometries it can adopt when binding to metals. The ligand's reactivity is also demonstrated in its conversion into carbonyl compounds, showcasing its versatility as a synthon in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of (1-Methyl-1H-imidazol-2-yl)methanol and its complexes have been explored through various spectroscopic techniques and theoretical calculations. Single-crystal X-ray diffraction, FT-IR, and UV-Vis spectroscopy have been employed to characterize the complexes. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been used to predict molecular geometries, electronic transitions, and vibrational frequencies, with the theoretical results showing good agreement with experimental data .
Furthermore, the biological evaluation of the ligand and its Co(II) complexes has been conducted, revealing potential as DPPH radical scavengers and antimicrobial agents against various microorganisms. The structure-activity relationship (SAR) study indicated that one of the Co(II) complexes exhibited superior antimicrobial effects and higher antioxidant activity compared to the other complex and the free ligand .
Aplicaciones Científicas De Investigación
Síntesis orgánica
Este compuesto sirve como un bloque de construcción versátil en la síntesis orgánica. Su anillo de imidazol, un motivo prevalente en muchos productos farmacéuticos, puede sufrir varias reacciones químicas para crear moléculas complejas. Por ejemplo, se puede usar para sintetizar derivados de imidazol con efectos terapéuticos potenciales .
Química medicinal
En química medicinal, (1-Metil-1H-imidazol-2-il)metanol se usa para desarrollar nuevos medicamentos. Su estructura es similar a la cadena lateral de la histidina, un aminoácido involucrado en sitios de unión enzimática, lo que lo convierte en un andamio valioso para el diseño de inhibidores enzimáticos .
Ciencia de materiales
Este compuesto se puede emplear en ciencia de materiales para crear polímeros con grupos funcionales de imidazol. Estos polímeros tienen propiedades únicas como estabilidad térmica y conductividad eléctrica, que son útiles para crear materiales avanzados para diversas aplicaciones .
Inhibición de la corrosión
Los derivados de imidazol, incluido this compound, son conocidos por actuar como inhibidores de la corrosión. Pueden formar una capa protectora sobre los metales, previniendo la oxidación y la degradación, lo que es crucial para prolongar la vida útil de los componentes metálicos en entornos industriales .
Catálisis
This compound se puede utilizar como un ligando en la catálisis. Puede coordinarse con iones metálicos para formar catalizadores que facilitan una variedad de reacciones químicas, incluidas polimerizaciones y oxidaciones, con mayor eficiencia y selectividad .
Investigación agroquímica
En la investigación agroquímica, se pueden explorar los derivados de este compuesto por su potencial como nuevos pesticidas o herbicidas. La capacidad del anillo de imidazol para interactuar con los sistemas biológicos lo convierte en un candidato para el desarrollo de compuestos que pueden dirigirse a plagas o malezas específicas sin dañar los cultivos .
Investigación bioquímica
Los investigadores en bioquímica utilizan this compound para estudiar mecanismos enzimáticos. Su parecido con la histidina le permite imitar las interacciones enzimáticas, lo que ayuda a comprender cómo funcionan las enzimas a nivel molecular .
Nanotecnología
Por último, en el campo de la nanotecnología, este compuesto se puede utilizar para sintetizar dendrímeros y nanopartículas que contienen imidazol. Estas nanoestructuras tienen aplicaciones en la administración de medicamentos, donde se pueden diseñar para liberar agentes terapéuticos de forma controlada .
Safety and Hazards
Direcciones Futuras
Imidazoles, including “(1-Methyl-1H-imidazol-2-yl)methanol”, are key components to functional molecules that are used in a variety of everyday applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Propiedades
IUPAC Name |
(1-methylimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7-3-2-6-5(7)4-8/h2-3,8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQDMLWGTVLQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341524 | |
| Record name | (1-Methyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17334-08-6 | |
| Record name | (1-Methyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-imidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (1-Methyl-1H-imidazol-2-yl)methanol interesting for coordination chemistry?
A1: (1-Methyl-1H-imidazol-2-yl)methanol stands out due to its ability to act as a versatile ligand, meaning it can bind to metal ions. It can act as either a bidentate ligand, using two of its nitrogen atoms to bind to a metal ion, or as a tridentate ligand, using all three nitrogen atoms. [, ] This flexibility allows it to form complexes with a variety of transition metals, leading to diverse structures and properties.
Q2: How does the coordination behavior of (1-Methyl-1H-imidazol-2-yl)methanol differ from its methoxy derivative, (methoxy)-tris(1-methyl-1H-imidazol-2-yl)methane?
A2: While (1-Methyl-1H-imidazol-2-yl)methanol readily forms both bidentate and tridentate complexes with iron(II), its methoxy derivative, (methoxy)-tris(1-methyl-1H-imidazol-2-yl)methane, appears to predominantly favor bidentate coordination. [] This difference likely arises from the change in the bridgehead functionality from an alcohol (-OH) to an ether (-OCH3).
Q3: Can (1-Methyl-1H-imidazol-2-yl)methanol be used to synthesize larger metal complexes?
A3: Yes, research has shown that (1-Methyl-1H-imidazol-2-yl)methanol can be used as a building block for larger metal cluster complexes. For instance, it readily reacts with Fe(BF4)2∙6H2O to form the chiral [Fe4O4]-cubane cluster, Fe4((mim)3CO)44. [] These clusters are of particular interest due to the redox-active nature of their [Fe4O4] core, potentially lending themselves to applications as electron shuttles.
Q4: Are there any structural insights into iron(II) and iron(III) complexes with (1-Methyl-1H-imidazol-2-yl)methanol?
A4: Interestingly, the iron(II) complex, [Fe(C12H15N6P)2][FeCl4]·4CH4O, and the iron(III) complex, [Fe(C13H16N6O)2][FeCl4]2Cl, with (1-Methyl-1H-imidazol-2-yl)methanol are isomorphous, meaning they share the same crystal structure despite the different oxidation states of the iron centers. [] This structural similarity provides a unique opportunity to compare the properties of iron(II) and iron(III) in similar coordination environments.
Q5: Are there any potential applications of (1-Methyl-1H-imidazol-2-yl)methanol derivatives in organic synthesis?
A6: Yes, derivatives of (1-Methyl-1H-imidazol-2-yl)methanol can serve as valuable synthetic intermediates. Studies demonstrate that these alcohols can be converted into carbonyl compounds via their corresponding quaternary salts. [] This ability makes them useful as masked carbonyl groups or synthons in organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



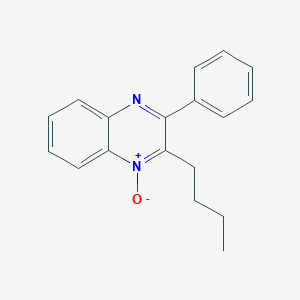


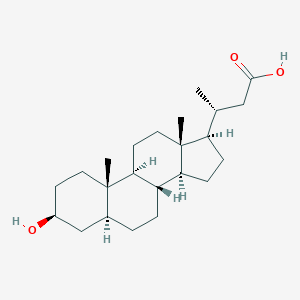

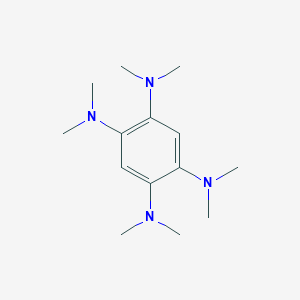
![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)

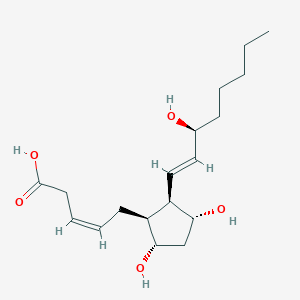


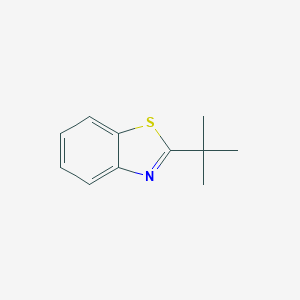
![(2S,3R,4S,5S,6S)-5-amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B106297.png)
